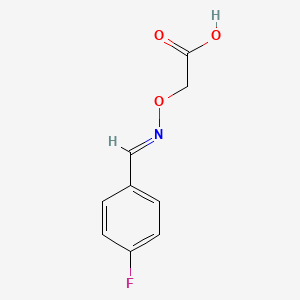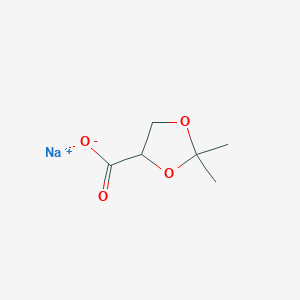
Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a chemical compound with the molecular formula C6H9NaO4. It is a sodium salt derivative of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. This compound is known for its unique structural features, which include a dioxolane ring, making it a valuable intermediate in various chemical syntheses and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or evaporation techniques .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods, such as recrystallization and chromatography, are common practices to achieve large-scale production .
化学反応の分析
Types of Reactions: Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: It can be reduced to yield alcohol derivatives.
Substitution: The sodium ion can be substituted with other cations in exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reactions with other metal salts or acids can facilitate ion exchange.
Major Products Formed: The major products formed from these reactions include various carboxylate and alcohol derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate involves its interaction with various molecular targets and pathways:
類似化合物との比較
2,2-Dimethyl-1,3-dioxolane: A related compound with similar structural features but without the carboxylate group.
1,3-Dioxolane-4-methanol: Another similar compound with a hydroxyl group instead of a carboxylate group.
Uniqueness: Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is unique due to its sodium carboxylate functionality, which imparts distinct chemical reactivity and solubility properties compared to its analogs .
特性
分子式 |
C6H9NaO4 |
|---|---|
分子量 |
168.12 g/mol |
IUPAC名 |
sodium;2,2-dimethyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C6H10O4.Na/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 |
InChIキー |
IRJQADBKWNAHDO-UHFFFAOYSA-M |
正規SMILES |
CC1(OCC(O1)C(=O)[O-])C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B13136270.png)
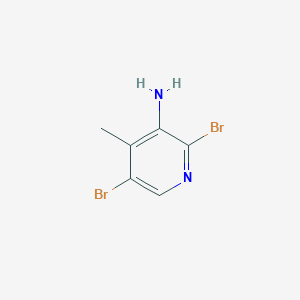
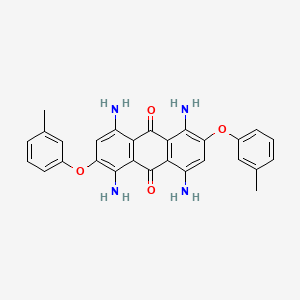


![3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13136314.png)
![3H-benzo[e]benzimidazol-2-ylmethanol](/img/structure/B13136316.png)

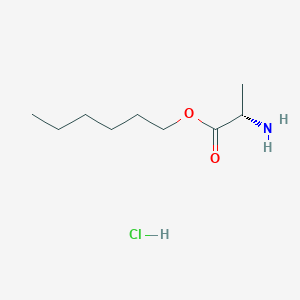
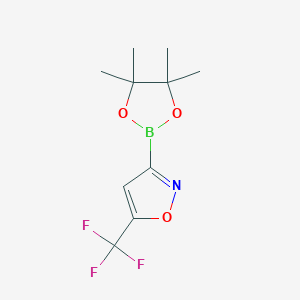
![2,6-Pyridinediamine, 4-[4-(trifluoromethyl)phenyl]-](/img/structure/B13136329.png)
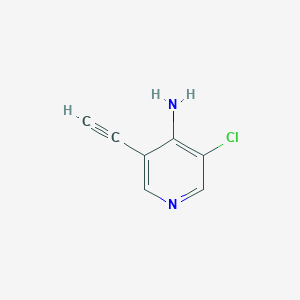
![9-Octadecenoicacid(9Z)-,(1R)-1-[12-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphadodec-1-yl]-1,2-ethanediylester,sodiumsalt](/img/structure/B13136334.png)
